molecular formula C12H12FN3O2 B3095504 Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264049-14-0

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B3095504
CAS No.: 1264049-14-0
M. Wt: 249.24 g/mol
InChI Key: APNKGUUFFFFTOX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound . Unfortunately, there is limited information available about this specific compound.


Synthesis Analysis

While there isn’t specific information on the synthesis of this compound, similar compounds have been synthesized using various methods . For instance, N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate serves as a building block in the synthesis of heterocyclic compounds, demonstrating its versatility in forming a range of heterocycles like pyrazolo-imidazoles, thiazoles, and more. Its unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes from various precursors, highlighting its significant role in synthetic chemistry and dye production (Gomaa & Ali, 2020).

Biological and Pharmacological Properties

Pyrazoline derivatives, including this compound, are recognized for their broad pharmacological activities. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties. Their diverse biological activities have spurred research into their therapeutic applications, underscoring their importance in medicinal chemistry and drug development (Shaaban, Mayhoub, & Farag, 2012).

Antioxidant Activity

Research into the antioxidant properties of pyrazoline derivatives, including this compound, underscores their potential in mitigating oxidative stress. These compounds are studied for their ability to scavenge free radicals and protect against oxidative damage, which is pivotal in preventing various diseases and aging processes (Munteanu & Apetrei, 2021).

Synthesis of Anticancer Agents

The pyrazoline core is extensively explored for its potential in anticancer drug design. This compound, with its pyrazoline structure, is a key scaffold in developing drug candidates exhibiting anticancer activities. This research area remains vibrant, with ongoing efforts to synthesize new derivatives and evaluate their efficacy against various cancer types (Ray et al., 2022).

Properties

IUPAC Name

ethyl 5-amino-1-(3-fluorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNKGUUFFFFTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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